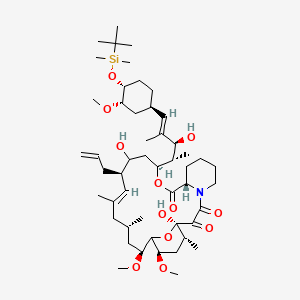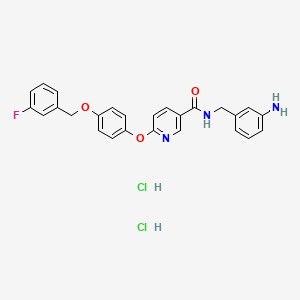
(R)-1-(3-Fluororopyridin-2-yl)ethylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-1-(3-Fluororopyridin-2-yl)ethylamine Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₇H₁₀ClFN₂ and its molecular weight is 176.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorinated Compounds in Drug Design and Discovery
Fluorinated compounds play a crucial role in medicinal chemistry, given their ability to enhance the biological activity and metabolic stability of pharmaceuticals. The incorporation of fluorine atoms into organic molecules can significantly affect the compound's physicochemical properties, such as bond strength, lipophilicity, and bioavailability. These changes can lead to improved drug efficacy, reduced dosage requirements, and fewer side effects. For instance, the study by Marsais and Quéguiner (1983) on the metallation of π-deficient heterocyclic compounds, including fluoropyridines, illustrates the importance of fluorinated intermediates in synthesizing complex organic molecules, potentially applicable in drug synthesis and development (Marsais & Quéguiner, 1983).
Mechanism of Action
Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s used as a pharmaceutical, the mechanism would depend on the biological target of the drug. If it’s used as a reagent in a chemical reaction, the mechanism would depend on the nature of the reaction .
Safety and Hazards
Future Directions
The study and application of fluorinated organic compounds is a rapidly growing field in chemistry due to their unique properties. This compound, as a fluorinated pyridine derivative, could have potential applications in various areas, including medicinal chemistry, materials science, and synthetic chemistry .
Properties
IUPAC Name |
(1R)-1-(3-fluoropyridin-2-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5(9)7-6(8)3-2-4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEHHZCSUKROFX-NUBCRITNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC=N1)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-Ethyl-N-[(E)-2-pyridinylmethylene]amine oxide](/img/structure/B1146276.png)




